molecular formula C12HBr6ClO2 B14338692 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene CAS No. 107207-38-5

2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene

Cat. No.: B14338692
CAS No.: 107207-38-5
M. Wt: 692.0 g/mol
InChI Key: JWEVGBXKKARMME-UHFFFAOYSA-N
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Description

2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene is a halogenated polycyclic aromatic compound It is characterized by the presence of six bromine atoms and one chlorine atom attached to an oxanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene typically involves the bromination and chlorination of oxanthrene. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxanthrene derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully dehalogenated compounds.

Scientific Research Applications

2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.

    Industry: It is used in the development of advanced materials, such as flame retardants and electronic components.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include halogen bonding and π-π interactions with aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6,7-Hexabromo-1-chlorooxanthrene: Similar structure but different bromination pattern.

    2,3,4,6,7,8-Hexachloro-1-bromooxanthrene: Chlorine atoms replace bromine atoms.

    2,3,4,6,7,8-Hexafluoro-1-chlorooxanthrene: Fluorine atoms replace bromine atoms.

Uniqueness

2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

107207-38-5

Molecular Formula

C12HBr6ClO2

Molecular Weight

692.0 g/mol

IUPAC Name

2,3,4,6,7,8-hexabromo-1-chlorodibenzo-p-dioxin

InChI

InChI=1S/C12HBr6ClO2/c13-2-1-3-10(7(17)4(2)14)21-11-8(18)5(15)6(16)9(19)12(11)20-3/h1H

InChI Key

JWEVGBXKKARMME-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Cl

Origin of Product

United States

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